Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate
Description
Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate (CAS: 1955519-60-4) is a fluorinated piperidine derivative characterized by a benzyl carbamate group, fluorine at the 3-position, and two methoxy substituents at the 4,4-positions of the piperidine ring. This compound has been primarily used in pharmaceutical and chemical research as a synthetic intermediate. Its discontinuation may reflect challenges in synthesis, stability, or regulatory compliance compared to structurally related analogs.
Properties
IUPAC Name |
benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-19-15(20-2)8-9-17(10-13(15)16)14(18)21-11-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJULJHHMUNYPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate typically involves the reaction of 4-(4-oxopiperidine-1-carbonyl)benzonitrile with methanol and acetonitrile in the presence of concentrated sulfuric acid and Selectfluor . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimization for larger-scale production. This includes the use of bulk reagents and more efficient reaction setups to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can modulate enzyme activity and influence biochemical pathways, making it valuable in research applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural similarities with Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate, differing primarily in substituents, stereochemistry, or functional groups. Key comparisons focus on molecular properties, safety profiles, and applications.
Structural Analogues and Their Properties
Key Differences in Reactivity and Stability
- Methoxy vs. Hydroxy Groups : The methoxy groups in this compound enhance steric hindrance and electron-donating effects compared to hydroxyl-containing analogs (e.g., CIS-BENZYL 3-FLUORO-4-HYDROXY-4-METHYLPIPERIDINE-1-CARBOXYLATE), which may increase susceptibility to hydrolysis .
- Discontinuation Factors : Unlike available analogs, the discontinuation of this compound may relate to synthetic complexity, stability under storage conditions, or regulatory hurdles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
